2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
The compound is a spiro[indole-thiazolidine] derivative featuring a 4-methoxyphenyl group at the 3'-position of the thiazolidine ring and an N-[(4-methylphenyl)methyl]acetamide side chain. Its synthesis likely involves condensation of an isatin derivative with thioglycolic acid, followed by functionalization of the acetamide group, as demonstrated in analogous spiro[indoline-3,2'-thiazolidine] syntheses . Key spectral characteristics include IR absorption bands at ~1681 cm⁻¹ (C=O stretch of the thiazolidinone ring) and ~756 cm⁻¹ (C-S stretch), consistent with related compounds .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-18-7-9-19(10-8-18)15-28-24(31)16-29-23-6-4-3-5-22(23)27(26(29)33)30(25(32)17-35-27)20-11-13-21(34-2)14-12-20/h3-14H,15-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKIMHBUEGAWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in the Spiro[indole-thiazolidine] Core
Table 1: Structural Comparison of Key Analogs
- Electronic Effects: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., NO₂ in nitrophenyl derivatives), which may alter reactivity or binding interactions .
- Acetamide Modifications : Replacing the 4-methylbenzyl group with a 4-ethylphenyl () or ester () affects pharmacokinetics. Esters, for instance, may serve as prodrugs with improved absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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